

BCN-HS-PEG2-bis(PNP) CAS number and molecular weight

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Compound of Interest

Compound Name: BCN-HS-PEG2-bis(PNP)

Cat. No.: B15606880

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In-Depth Technical Guide: BCN-HS-PEG2-bis(PNP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional crosslinker **BCN-HS-PEG2-bis(PNP)**, a key reagent in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and a detailed experimental protocol for its application in bioconjugation.

Core Compound Data

Quantitative data for **BCN-HS-PEG2-bis(PNP)** is summarized in the table below for easy reference.

Identifier	Value	Source
Chemical Name	BCN-HS-PEG2-bis(p-nitrophenyl) carbonate	N/A
CAS Number	2126749-95-7	[1]
Molecular Weight	821.76 g/mol	[1]
Molecular Formula	C ₃₄ H ₃₉ N ₅ O ₁₇ S	[2]
Product Code Example	HY-158199	N/A

Introduction to BCN-HS-PEG2-bis(PNP)

BCN-HS-PEG2-bis(PNP) is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It features two key reactive groups:

- Bicyclononyne (BCN):** An azide-reactive strained alkyne that enables copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in complex biological environments.
- bis(p-nitrophenyl) carbonate:** This moiety contains two p-nitrophenyl (PNP) esters, which are excellent leaving groups that readily react with primary amines on biomolecules, such as the lysine residues on antibodies, to form stable carbamate linkages.

The polyethylene glycol (PEG) spacer (PEG2) enhances the solubility and reduces the immunogenicity of the resulting conjugate. The "HS" designation in the name suggests a succinimidyl ester, a common amine-reactive group. This linker is particularly valuable in the field of antibody-drug conjugates (ADCs), where it serves to attach a cytotoxic payload to a monoclonal antibody, directing the therapeutic agent specifically to cancer cells.

Application in Antibody-Drug Conjugate (ADC) Development

BCN-HS-PEG2-bis(PNP) is a critical component in the assembly of ADCs. It acts as a linker to conjugate amine-containing drug-linker complexes, such as the potent tubulin inhibitor MMAE in the form of vc-PABC-MMAE, to an antibody. The BCN group allows for a subsequent, highly

specific "click" reaction with an azide-modified component if desired, offering modularity in ADC design. A patent has been filed for antibody-conjugates utilizing this type of linker to improve the therapeutic index for targeting tumors.

Experimental Protocol: Conjugation of vc-PABC-MMAE to an Antibody using BCN-HS-PEG2-bis(PNP)

The following is a generalized protocol for the conjugation of an amine-containing payload (e.g., vc-PABC-MMAE) to an antibody using **BCN-HS-PEG2-bis(PNP)**. The precise conditions, including stoichiometry and reaction times, may require optimization depending on the specific antibody and payload.

Materials:

- Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **BCN-HS-PEG2-bis(PNP)**
- vc-PABC-MMAE or other amine-containing payload
- Organic solvent (e.g., dimethyl sulfoxide, DMSO)
- Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

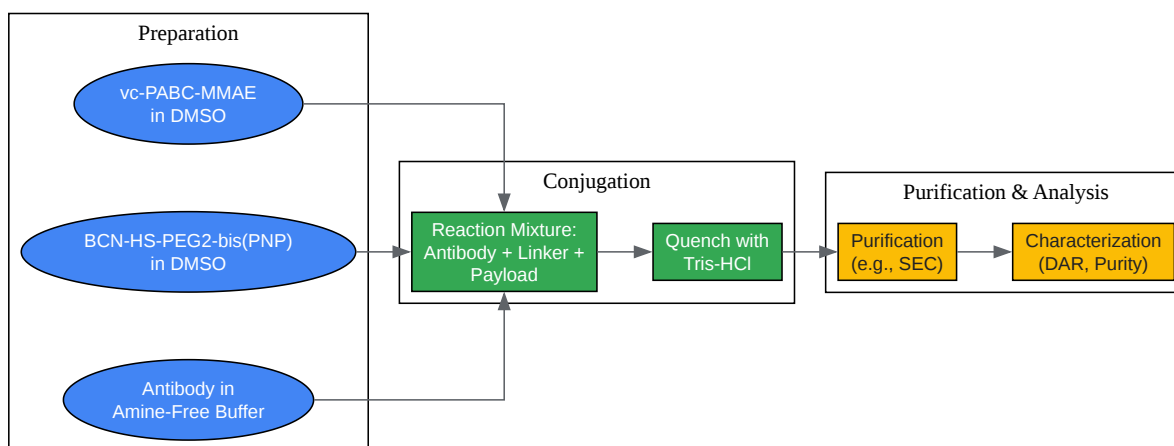
- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a non-amine-containing buffer such as PBS.
 - Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
- Reagent Preparation:

- Dissolve **BCN-HS-PEG2-bis(PNP)** in an appropriate organic solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
- Dissolve the amine-containing payload (e.g., vc-PABC-MMAE) in DMSO to create a stock solution (e.g., 10 mM).
- Conjugation Reaction:
 - In a suitable reaction vessel, add the antibody solution.
 - Slowly add the desired molar excess of the **BCN-HS-PEG2-bis(PNP)** stock solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody should be determined empirically.
 - Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
 - Following the initial incubation, add the desired molar excess of the vc-PABC-MMAE stock solution to the reaction mixture.
 - Continue the incubation at room temperature for an additional 2-4 hours, or overnight at 4°C.
- Quenching the Reaction:
 - To stop the conjugation reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature.
- Purification of the ADC:
 - Remove unreacted linker and payload, and purify the resulting ADC using size-exclusion chromatography (SEC) or another suitable purification method.
 - The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.
- Characterization of the ADC:

- Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
- Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC-HPLC).
- Confirm the integrity of the conjugated antibody using SDS-PAGE.

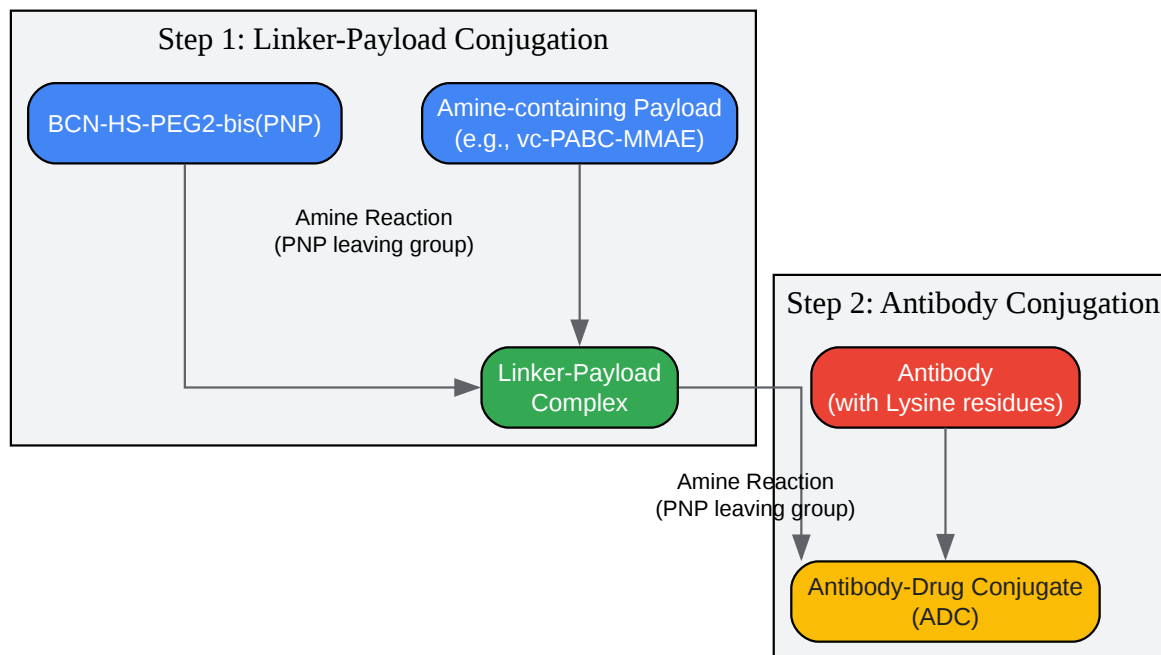
Visualizing the Workflow

The following diagrams illustrate the logical workflow of the conjugation process.



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Diagram 1: Experimental workflow for ADC synthesis.



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Diagram 2: Chemical reaction logic for ADC formation.

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References

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